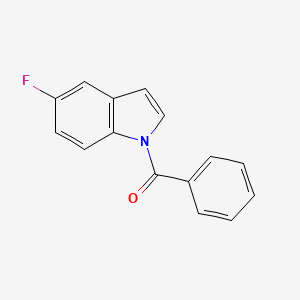

1H-Indole, 1-benzoyl-5-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indole, 1-benzoyl-5-fluoro- is a useful research compound. Its molecular formula is C15H10FNO and its molecular weight is 239.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole, 1-benzoyl-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-benzoyl-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have demonstrated that derivatives of 1H-Indole, particularly those with benzoyl and fluoro substitutions, exhibit potent anticancer properties. For instance, a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their hypolipidemic effects, showing significant antiproliferative activity against various cancer cell lines such as Hep3B and MDA-MB-231. The lead compound displayed an IC50 value of 0.36 μM against Hep3B cells, indicating robust anticancer potential .

Histone Deacetylase Inhibition:

Another notable application is the identification of indole derivatives as histone deacetylase (HDAC) inhibitors. A study reported that compounds derived from 1H-Indole exhibited stronger HDAC inhibitory activities compared to traditional inhibitors like SAHA (suberoylanilide hydroxamic acid). The lead compound from this series showed IC50 values in the nanomolar range against multiple HDAC isoenzymes, suggesting its potential as a therapeutic agent in cancer treatment .

Neuropharmacological Applications

Monoamine Oxidase Inhibition:

The compound has also been explored for its neuropharmacological applications, particularly as monoamine oxidase (MAO) inhibitors. A study synthesized N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide derivatives, which were evaluated for their MAO inhibitory activity. The findings suggest that these derivatives could be beneficial in treating neurodegenerative diseases by increasing monoamine levels in the brain .

Hypolipidemic Effects

Lipid-Lowering Agents:

Research indicates that certain derivatives of 1H-Indole can act as effective hypolipidemic agents. A study focused on synthesizing ethyl-5-fluoro-1H-indole-2-carboxamide derivatives revealed their potential in lowering lipid levels in animal models. These compounds exhibited significant lipid-lowering effects when tested in Triton WR-1339-induced hyperlipidemia models, highlighting their therapeutic potential in managing dyslipidemia .

Synthesis and Structural Insights

The synthesis of 1H-Indole derivatives often involves complex multi-step reactions. The following table summarizes key synthetic routes and yields for various derivatives:

| Compound Name | Synthetic Route Description | Yield (%) |

|---|---|---|

| N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Acylation of 5-fluoroindole with benzophenone amines | 30-50 |

| 5-Fluoro-1H-indole-2-carboxamide | Coupling reaction between ethyl-5-fluoroindole and aminobenzophenones | 6-37 |

| Indole-based MAO inhibitors | Microwave-assisted synthesis of N-substituted indoles | 83 |

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of indole-based compounds were tested for their ability to inhibit tumor growth in xenograft models. The lead compound demonstrated superior efficacy compared to existing treatments, providing a promising avenue for further clinical development .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of indole derivatives in models of neurodegeneration. Compounds exhibited significant improvements in cognitive function and neuroprotection against oxidative stress, suggesting their potential role in treating Alzheimer's disease .

Propiedades

Número CAS |

820234-21-7 |

|---|---|

Fórmula molecular |

C15H10FNO |

Peso molecular |

239.24 g/mol |

Nombre IUPAC |

(5-fluoroindol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H10FNO/c16-13-6-7-14-12(10-13)8-9-17(14)15(18)11-4-2-1-3-5-11/h1-10H |

Clave InChI |

HKQDTHOCIFSRRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F |

SMILES canónico |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.